Benzene-1,3,5-triyl tris(3-methoxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is a complex organic compound with the molecular formula C34H32O6. This compound is characterized by the presence of multiple methoxybenzoate groups attached to a central phenyl ring. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE typically involves the esterification of 3-methoxybenzoic acid with a phenolic compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated methoxybenzoate derivatives.
Scientific Research Applications
3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE
- 2-CHLORO-4-[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE
Uniqueness
3,5-BIS[(3-METHOXYBENZOYL)OXY]PHENYL 3-METHOXYBENZOATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Biological Activity
Benzene-1,3,5-triyl tris(3-methoxybenzoate), a synthetic organic compound, has garnered interest in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antioxidant and anti-inflammatory properties, molecular interactions, and relevant studies.
Chemical Structure and Properties
Benzene-1,3,5-triyl tris(3-methoxybenzoate) is characterized by a central benzene ring with three 3-methoxybenzoate groups attached at the 1, 3, and 5 positions. The presence of methoxy groups enhances the compound's solubility and reactivity, making it an attractive candidate for various applications in biochemistry and pharmacology.
Molecular Formula: C21H21O6
Biological Activity Overview
Research into the biological activity of Benzene-1,3,5-triyl tris(3-methoxybenzoate) is still in its early stages. However, preliminary findings suggest several key areas of interest:
- Antioxidant Properties: Compounds with similar structures have demonstrated the ability to inhibit enzymes related to oxidative stress. The methoxy groups are believed to contribute to these antioxidant effects by scavenging free radicals.
- Anti-inflammatory Effects: Initial studies indicate that this compound may exhibit anti-inflammatory properties. This is significant as chronic inflammation is linked to various diseases including cancer and cardiovascular disorders.
Interaction Studies
Interaction studies have focused on the binding affinity of Benzene-1,3,5-triyl tris(3-methoxybenzoate) to various biological targets. Preliminary data suggest potential interactions with proteins involved in oxidative stress pathways. This could lead to protective effects against cellular damage.
Table 1: Comparison of Structural Analogues
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzene-1,3,5-triyl tribenzoate | C27H18O6 | Used in dendrimer synthesis |
Benzene-1,3,5-triyl triformate | C15H12O4 | Carbonylation reagent |
Benzene-1,3,5-triyl trinicotinate | C21H21N3O6 | Exhibits different biological activities |
Benzene-1,3,5-triyl tris(3-methoxybenzoate) | C21H21O6 | Potential antioxidant and anti-inflammatory agent |
Future Research Directions
Further studies are essential to fully elucidate the pharmacological profile of Benzene-1,3,5-triyl tris(3-methoxybenzoate). Suggested research directions include:
- Kinetic Studies: Detailed kinetic studies to assess the rate of interaction with biological targets.
- Molecular Docking Simulations: These simulations could provide insights into binding affinities and mechanisms of action at a molecular level.
- In Vivo Studies: To understand the therapeutic potential and safety profile in living organisms.
Properties
Molecular Formula |
C30H24O9 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[3,5-bis[(3-methoxybenzoyl)oxy]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C30H24O9/c1-34-22-10-4-7-19(13-22)28(31)37-25-16-26(38-29(32)20-8-5-11-23(14-20)35-2)18-27(17-25)39-30(33)21-9-6-12-24(15-21)36-3/h4-18H,1-3H3 |
InChI Key |
SNWFFHABOKXHJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)OC(=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.